Cas no 1342212-97-8 (1-bromo-4-chloro-2-ethenylbenzene)

1-bromo-4-chloro-2-ethenylbenzene 化学的及び物理的性質
名前と識別子
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- 1-bromo-4-chloro-2-ethenylbenzene
- 1-Bromo-4-chloro-2-vinylbenzene
- SY274868
- 1-broMo-4-chloro-2-ethenyl-Benzene
-
- MDL: MFCD21706156
- インチ: 1S/C8H6BrCl/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1H2
- InChIKey: ZFLBDKZHLRMWCE-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1C=C)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 124
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 4
1-bromo-4-chloro-2-ethenylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-258797-1.0g |
1-bromo-4-chloro-2-ethenylbenzene |
1342212-97-8 | 95% | 1.0g |
$414.0 | 2024-06-18 | |
Enamine | EN300-258797-0.1g |
1-bromo-4-chloro-2-ethenylbenzene |
1342212-97-8 | 95% | 0.1g |
$113.0 | 2024-06-18 | |
Enamine | EN300-258797-0.25g |
1-bromo-4-chloro-2-ethenylbenzene |
1342212-97-8 | 95% | 0.25g |
$162.0 | 2024-06-18 | |
1PlusChem | 1P01C4T1-50mg |
1-bromo-4-chloro-2-ethenylbenzene |
1342212-97-8 | 95% | 50mg |
$152.00 | 2023-12-22 | |
1PlusChem | 1P01C4T1-250mg |
1-bromo-4-chloro-2-ethenylbenzene |
1342212-97-8 | 95% | 250mg |
$255.00 | 2023-12-22 | |
1PlusChem | 1P01C4T1-10g |
1-bromo-4-chloro-2-ethenylbenzene |
1342212-97-8 | 95% | 10g |
$2260.00 | 2023-12-22 | |
eNovation Chemicals LLC | Y1196260-5g |
1-Bromo-4-chloro-2-vinylbenzene |
1342212-97-8 | 95% | 5g |
$1020 | 2025-02-24 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01033710-5g |
1-Bromo-4-chloro-2-ethenylbenzene |
1342212-97-8 | 95% | 5g |
¥6517.0 | 2023-04-03 | |
Enamine | EN300-258797-0.05g |
1-bromo-4-chloro-2-ethenylbenzene |
1342212-97-8 | 95% | 0.05g |
$76.0 | 2024-06-18 | |
Enamine | EN300-258797-5g |
1-bromo-4-chloro-2-ethenylbenzene |
1342212-97-8 | 95% | 5g |
$1199.0 | 2023-09-14 |
1-bromo-4-chloro-2-ethenylbenzene 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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8. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
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10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
1-bromo-4-chloro-2-ethenylbenzeneに関する追加情報
Professional Introduction to 1-bromo-4-chloro-2-ethenylbenzene (CAS No. 1342212-97-8)
1-bromo-4-chloro-2-ethenylbenzene, with the chemical identifier CAS No. 1342212-97-8, is a significant compound in the field of organic synthesis and pharmaceutical chemistry. This aromatic hydrocarbon derivative features a unique structure that makes it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both bromine and chlorine substituents, along with an ethenyl (vinyl) group, provides multiple reactive sites for further functionalization, making it a versatile building block in medicinal chemistry.
The compound's structure consists of a benzene ring substituted with a bromine atom at the 1-position, a chlorine atom at the 4-position, and an ethenyl group at the 2-position. This specific arrangement imparts distinct electronic and steric properties that influence its reactivity and utility in synthetic pathways. The bromine and chlorine atoms are particularly valuable for nucleophilic aromatic substitution reactions, while the ethenyl group can participate in various addition reactions, such as hydrohalogenation or polymerization processes.
In recent years, 1-bromo-4-chloro-2-ethenylbenzene has garnered attention in the development of novel pharmaceutical agents. Its derivatives have been explored as potential candidates for treating various diseases due to their ability to interact with biological targets in specific ways. For instance, researchers have investigated its use in designing small-molecule inhibitors targeting enzymes involved in cancer pathways. The combination of halogenated aromatic rings with an ethenyl group often enhances binding affinity and metabolic stability, key factors in drug design.
The compound's utility extends beyond pharmaceutical applications; it is also employed in materials science and agrochemical research. In materials science, derivatives of 1-bromo-4-chloro-2-ethenylbenzene have been used to develop conductive polymers and organic semiconductors due to their conjugated systems and ability to form stable radicals. In agrochemicals, modifications of this scaffold have led to the creation of novel herbicides and fungicides that exhibit improved efficacy and environmental compatibility.
Recent advancements in synthetic methodologies have further highlighted the importance of 1-bromo-4-chloro-2-ethenylbenzene. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have enabled efficient functionalization of this compound's aromatic ring. These techniques allow for the introduction of diverse substituents at specific positions, expanding the library of possible derivatives. Additionally, photoredox catalysis has been employed to achieve selective transformations of the ethenyl group, opening new avenues for structural diversification.
The pharmaceutical industry has seen significant interest in developing drugs that modulate biological processes through halogenated aromatic compounds. Derivatives of 1-bromo-4-chloro-2-ethenylbenzene have been investigated for their potential anti-inflammatory, antiviral, and anticancer properties. For example, studies have shown that certain analogs exhibit inhibitory activity against kinases and other enzymes overexpressed in tumor cells. The precise arrangement of substituents on the benzene ring critically influences binding interactions with biological targets, underscoring the importance of structural optimization.
In conclusion, 1-bromo-4-chloro-2-ethenylbenzene (CAS No. 1342212-97-8) is a multifaceted compound with broad applications in synthetic chemistry, pharmaceuticals, and materials science. Its unique structural features make it an excellent precursor for generating complex molecules with desired biological activities. As research continues to uncover new synthetic strategies and applications, this compound is poised to remain a cornerstone in the development of innovative chemical entities.
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